(R)-4-Methyl Ketoprofen-d3
Description
Properties
Molecular Formula |
C₁₇H₁₃D₃O₃ |
|---|---|
Molecular Weight |
271.33 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 4 Methyl Ketoprofen D3
Stereoselective Synthesis of the (R)-Enantiomer of 4-Methyl Ketoprofen (B1673614)
Achieving high enantiopurity is paramount for profen-class drugs, as the pharmacological activity typically resides in one enantiomer. For the synthesis of the (R)-enantiomer of 4-Methyl Ketoprofen, several established strategies can be employed, including chiral auxiliary-mediated methods, asymmetric catalysis, and chromatographic resolution.
Chiral Auxiliary-Mediated Approaches for Enantioselective Control
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively, after which they are removed. wikipedia.org This strategy is widely used for the asymmetric synthesis of α-arylpropionic acids. The general approach involves attaching the prochiral acid substrate to the auxiliary, performing a diastereoselective alkylation to set the stereocenter, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgharvard.edu
Pseudoephenamine has emerged as a practical and effective chiral auxiliary, demonstrating high stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov Another class of effective auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.org Alkylation of the N-acyloxazolidinone derived from the corresponding aryl-acetic acid with a methylating agent proceeds with high diastereoselectivity due to the steric influence of the auxiliary's substituent. scielo.br
| Chiral Auxiliary | Typical Reaction Sequence | Diastereomeric Excess (d.e.) | Reference |
| Pseudoephenamine | 1. Amide formation. 2. Deprotonation (e.g., with LDA). 3. Alkylation (e.g., with CH₃I). 4. Hydrolysis to remove auxiliary. | ≥95% | nih.gov |
| Oxazolidinones (Evans) | 1. N-acylation. 2. Enolate formation (e.g., with NaHMDS). 3. Electrophilic methylation. 4. Cleavage of the auxiliary. | >98% | scielo.br |
| (R)-Pantolactone | 1. Esterification. 2. Diastereoselective methylation. 3. Hydrolysis. | up to 99% | researchgate.net |
The choice of auxiliary and reaction conditions is critical for maximizing the diastereomeric excess of the desired product. scielo.br Subsequent removal of the auxiliary, typically via hydrolysis, yields the target (R)-enantiomer with high optical purity. harvard.edu
Asymmetric Catalysis Strategies in Stereocenter Formation
Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov A premier strategy for synthesizing chiral profens is the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor. scielo.brresearchgate.net
This transformation is effectively catalyzed by chiral ruthenium-phosphine complexes, most notably those involving the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. scielo.br The hydrogenation of the acrylic acid precursor to (S)-Ketoprofen using a Ru-(S)-BINAP catalyst has been shown to achieve high optical yields. researchgate.net By selecting the (R)-BINAP ligand, the synthesis can be directed to produce the (R)-enantiomer. The reaction typically requires high pressures of hydrogen gas. scielo.br
| Catalyst System | Substrate | Key Reaction | Enantiomeric Excess (e.e.) | Reference |
| [RuCl₂((R)-BINAP)]₂·NEt₃ | α-(4-methyl-3-benzoylphenyl)acrylic acid | Asymmetric Hydrogenation | >95% | scielo.brresearchgate.net |
| Chiral Rhodium-DIOP | α-(3-benzoylphenyl)acrylic acid | Asymmetric Hydrogenation | up to 67% | scielo.br |
| Chiral Ferrocene-Ruthenium Complex | α-Aryl acrylic acids | Asymmetric Hydrogenation | >97% | nih.gov |
The efficiency and enantioselectivity of these catalytic systems have made them attractive for industrial-scale synthesis of enantiomerically pure pharmaceuticals. rsc.org
Enantioselective Chromatographic Resolution Techniques for Chiral Purity
When a stereoselective synthesis is not employed, the resulting racemic mixture of (R)- and (S)-enantiomers can be separated using enantioselective chromatography. nih.gov This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) is the most common platform for this type of separation. nih.govresearchgate.net
A variety of CSPs have been successfully used for the resolution of ketoprofen and other profens. Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose, are particularly effective. nih.govgoogle.com For example, an amylose-based CSP (Lux Amylose-2) has demonstrated excellent chiral recognition for ketoprofen enantiomers in reversed-phase mode using an acidified acetonitrile (B52724)/water mobile phase. nih.gov The separation can be fine-tuned by adjusting parameters like mobile phase composition and temperature. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Outcome | Reference |
| Lux Amylose-2 | Water/Acetonitrile/Acetic Acid (50/50/0.1) | Reversed-Phase HPLC | Baseline separation of enantiomers | nih.gov |
| Amylose-tri(3,5-dimethylphenyl carbamate) | n-Hexane/Ethanol (B145695) | Normal-Phase HPLC | Resolution of R- and S-Ketoprofen | google.com |
| α-acid glycoprotein (B1211001) (AGP) | N/A | Normal-Phase HPLC | Separation of underivatized enantiomers | researchgate.net |
| Pirkle-type phases | N/A | Normal-Phase HPLC | Separation of underivatized enantiomers | researchgate.net |
This resolution technique is a powerful tool for obtaining enantiomerically pure compounds for analytical and preparative purposes, ensuring high chiral purity of the final product. dergipark.org.tr
Strategies for Site-Specific Deuterium (B1214612) Incorporation (d3) into the Methyl Group
Deuterium labeling is a key strategy to alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties due to the kinetic isotope effect. rsc.org For (R)-4-Methyl Ketoprofen-d3 (B123896), the objective is the selective introduction of three deuterium atoms onto the C4-methyl group of the phenyl ring.
Deuteration via Isotopic Exchange Reactions
Direct hydrogen isotope exchange (HIE) reactions offer a route to replace C-H bonds with C-D bonds on an already-formed molecule. researchgate.net While deuteration of aromatic C(sp²)-H bonds is common, the selective deuteration of a C(sp³)-H bond on a methyl group attached to an aromatic ring is more challenging. youtube.com
Recent advances have demonstrated that palladium catalysis can achieve polydeuteration of arenes, including ortho-methyl groups on benzoic acid derivatives. rsc.org Base-catalyzed exchange is another viable method. Using a strong base in a deuterated solvent, such as dimethyl-d6 sulfoxide (B87167) (DMSO-d6), can facilitate the exchange of acidic protons. osti.gov While the α-proton of the propionic acid moiety is readily exchangeable, conditions can be optimized to promote exchange at the benzylic methyl group, although selectivity can be a challenge. nih.gov
| Method | Deuterium Source | Catalyst/Reagent | Key Features | Reference |
| Palladium-Catalyzed HIE | D₂O | Pd/C | Can deuterate ortho-methyl groups on directed substrates. | rsc.org |
| Base-Catalyzed Exchange | DMSO-d6 | Potassium tert-butoxide | Rapid exchange at activated methyl positions. | osti.gov |
| Photocatalysis | CD₃CN | Metal-Organic Framework (MFM-300(Cr)) | Removes the need for precious-metal catalysts. | researchgate.net |
| Electrocatalysis | D₂O | Boron Cluster ([B₁₀H₁₀]²⁻) | Rapid deuteration via hydrogen-atom transfer. | researchgate.net |
These methods often require careful optimization to achieve high levels of deuterium incorporation at the desired position without affecting other parts of the molecule. researchgate.net
Synthesis Utilizing Deuterated Precursors for Targeted Labeling
A more direct and unambiguous method for site-specific labeling is to construct the molecule using a building block that already contains the deuterium atoms. researchgate.net To incorporate a trideuteromethyl (-CD₃) group, a common strategy is to use a trideuteromethylating agent in a key bond-forming step.
For the synthesis of (R)-4-Methyl Ketoprofen-d3, a synthetic route could be designed starting from a precursor that lacks the C4-methyl group, such as a bromo- or iodo-substituted intermediate. A cross-coupling reaction, such as a Suzuki or Stille coupling, could then be employed using a boronic acid or stannane (B1208499) reagent bearing the -CD₃ group. Alternatively, a more classical approach involves the use of trideuteromethyl magnesium iodide (CD₃MgI) or trideuteromethyl iodide (CD₃I) as an alkylating agent. osti.gov For example, the Grignard reagent CD₃MgI can be used to introduce the deuterated methyl group onto an appropriate electrophilic center. osti.gov This "bottom-up" approach ensures that the deuterium is incorporated exclusively at the intended site with 100% isotopic enrichment, avoiding issues of selectivity inherent in H/D exchange reactions. researchgate.net
Optimization of Deuterium Labeling Efficiency and Isotopic Purity
The synthesis of (R)-4-Methyl Ketoprofen-d3 with high isotopic purity is paramount for its application as an internal standard in quantitative mass spectrometry analyses. The primary goal is to maximize the incorporation of deuterium atoms at the target methyl group while minimizing the presence of unlabeled (d0) and partially labeled (d1, d2) species. Optimization of the synthetic process involves careful selection of reagents and reaction conditions.
Advanced methodologies such as transition-metal-catalyzed hydrogen isotope exchange (HIE) have proven effective for deuterating complex molecules. For instance, iridium-based catalysts have been successfully employed for the ortho-directed deuterium labeling of ketoprofen. acs.org In the context of synthesizing (R)-4-Methyl Ketoprofen-d3, a key strategy involves introducing the deuterated methyl group (CD3) using a suitable deuterated reagent, such as d3-methyl iodide or a d3-Grignard reagent, at an appropriate step in the synthetic pathway of the 2-arylpropionic acid moiety.
The efficiency of deuterium incorporation is highly dependent on several factors that must be meticulously controlled. These include the isotopic enrichment of the deuterium source, the choice of catalyst and solvent, and the reaction parameters such as temperature and duration. juniperpublishers.com For example, using a deuterium source with an isotopic enrichment of >99% is a critical starting point. Furthermore, reaction conditions must be optimized to prevent any H/D back-exchange, which could lower the isotopic purity of the final product.
The table below outlines key parameters that are typically optimized to enhance labeling efficiency and isotopic purity.
| Parameter | Objective | Rationale & Considerations |
|---|---|---|
| Deuterium Source | Maximize Isotopic Enrichment | The isotopic purity of the starting deuterated reagent (e.g., CD3I, D2O) directly impacts the maximum achievable purity of the final product. Sources with >99% deuterium enrichment are preferred. juniperpublishers.com |
| Catalyst System | Promote Selective & Efficient Labeling | For HIE reactions, iridium complexes are effective. acs.org For building-block approaches, catalysts must be chosen to facilitate the specific bond formation without promoting H/D scrambling. |
| Solvent | Ensure Reactivity & Prevent H/D Scrambling | Aprotic, anhydrous solvents are generally required to prevent the unwanted exchange of deuterium with protium (B1232500) from the solvent. |
| Temperature | Control Reaction Rate vs. Side Reactions | Optimal temperature provides sufficient energy for the reaction to proceed efficiently while minimizing degradation or side reactions that could compromise chemical and isotopic purity. |
| Reaction Time | Achieve Complete Conversion | Sufficient time is needed for the labeling reaction to go to completion, thereby minimizing the presence of partially labeled intermediates. |
Purity and Isotopic Enrichment Assessment Methodologies Post-Synthesis
Following synthesis, a rigorous analytical assessment is required to confirm the identity, chemical purity, and isotopic enrichment of (R)-4-Methyl Ketoprofen-d3. This is typically achieved through a combination of spectroscopic and chromatographic techniques, each providing complementary information. rsc.orgrsc.org
Spectroscopic Techniques for Isotopic Purity Verification (e.g., NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium and quantifying the isotopic purity of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. rsc.org It separates ions based on their precise mass-to-charge ratio, allowing for the clear differentiation between the target deuterated molecule and its non-deuterated or partially deuterated counterparts. nih.govnih.gov By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, d3) can be determined, and the percentage of isotopic enrichment can be accurately calculated. rsc.orgrsc.org
The following table illustrates a hypothetical HRMS data analysis for a batch of (R)-4-Methyl Ketoprofen-d3.
| Isotopologue | Expected m/z [M+H]+ | Relative Intensity (%) | Contribution to Purity |
|---|---|---|---|
| (R)-4-Methyl Ketoprofen (d0) | 255.1016 | 0.2 | Unlabeled Impurity |
| (R)-4-Methyl Ketoprofen-d1 | 256.1079 | 0.5 | Partially Labeled Impurity |
| (R)-4-Methyl Ketoprofen-d2 | 257.1141 | 0.8 | Partially Labeled Impurity |
| (R)-4-Methyl Ketoprofen-d3 | 258.1204 | 98.5 | Desired Product |
| Calculated Isotopic Purity | 98.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides crucial information on the exact location of the deuterium labels and confirms the structural integrity of the molecule. rsc.orgrsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of (R)-4-Methyl Ketoprofen-d3, the signal corresponding to the methyl protons would be absent or significantly diminished in intensity compared to the spectrum of the unlabeled compound. This provides direct evidence of successful deuteration at the intended site.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, producing a signal that confirms the presence of deuterium in the molecule. The chemical shift of the deuterium signal can verify that labeling has occurred at the correct chemical environment. nih.govyoutube.com
Quantitative NMR (qNMR): By combining ¹H and ²H NMR data, a highly accurate determination of isotopic abundance can be achieved, which can be even more precise than some mass spectrometry methods. nih.gov
The table below compares the expected ¹H NMR data for the methyl group.
| Compound | Functional Group | Expected ¹H NMR Signal | Integration |
|---|---|---|---|
| (R)-4-Methyl Ketoprofen | -CH3 | Doublet | 3H |
| (R)-4-Methyl Ketoprofen-d3 | -CD3 | Signal absent or significantly reduced | ~0H |
Chromatographic Methods for Chemical Purity and Impurity Profiling (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the chemical purity of the final product, separating the target deuterated compound from any organic impurities that are not isotopologues. synthinkchemicals.com
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of ketoprofen and its related compounds. uobaghdad.edu.iq Reversed-phase HPLC (RP-HPLC) using a C18 column is typically employed to separate the active compound from starting materials, synthetic by-products, or degradation products. wisdomlib.org A validated HPLC method can provide a precise quantification of the main peak (the deuterated compound) and any impurity peaks, allowing for the calculation of chemical purity as a percentage of the total peak area. nih.gov
A typical set of parameters for an HPLC purity analysis is shown below.
| Parameter | Typical Condition |
|---|---|
| Column | C18, 5 µm particle size (e.g., 250 mm x 4.6 mm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and acidified water uobaghdad.edu.iqnih.gov |
| Flow Rate | 1.0 mL/min wisdomlib.org |
| Detection | UV at ~254-260 nm uobaghdad.edu.iq |
| Column Temperature | 20-25 °C nih.gov |
Gas Chromatography (GC) can also be used for purity assessment, particularly for identifying and quantifying volatile impurities such as residual solvents from the synthesis. nih.gov For non-volatile compounds like ketoprofen, derivatization is often necessary to increase volatility for GC analysis. nih.gov GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the definitive identification of impurities. nih.gov
Sophisticated Analytical Applications of R 4 Methyl Ketoprofen D3
Development of Quantitative Bioanalytical Methods Utilizing (R)-4-Methyl Ketoprofen-d3 (B123896) as an Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, especially for chromatographic and mass spectrometric methods. The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency, which helps to correct for variations in sample preparation, injection volume, and matrix effects. (R)-4-Methyl Ketoprofen-d3, with its deuterium (B1214612) atoms, offers a distinct mass shift from the unlabeled analyte, enabling precise differentiation and quantification by mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
While the scientific literature specifically detailing the use of (R)-4-Methyl Ketoprofen-d3 as an internal standard in LC-MS/MS assays is not extensively available, the principles of its application are well-established. In a typical LC-MS/MS method for the quantification of a small molecule like (R)-4-Methyl Ketoprofen (B1673614), a known concentration of (R)-4-Methyl Ketoprofen-d3 would be added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
The sample extraction, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be followed by chromatographic separation on a suitable reversed-phase or chiral column. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would be tuned to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Similarly, the application of (R)-4-Methyl Ketoprofen-d3 as an internal standard in GC-MS would follow established protocols. For a compound like ketoprofen, which contains a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. The internal standard, (R)-4-Methyl Ketoprofen-d3, would undergo the same derivatization process as the analyte. Following derivatization, the sample would be injected into the gas chromatograph for separation. The mass spectrometer would then be used for detection, monitoring specific ions for both the derivatized analyte and the deuterated internal standard. The ratio of their respective peak areas would be used for quantification.
Comprehensive Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantitation (LOQ)
A crucial aspect of any quantitative bioanalytical method is its rigorous validation to ensure its reliability and reproducibility. While specific validation data for methods using (R)-4-Methyl Ketoprofen-d3 are not readily found in published literature, a typical validation would encompass the following parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range.
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing quality control samples at multiple concentration levels and is expressed as the percentage of the nominal concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
A hypothetical data table representing typical acceptance criteria for a validated LC-MS/MS method is presented below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the LOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at the LOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
Application in Metabolic Profiling and Metabolite Identification (Preclinical and In Vitro Models)
Deuterium-labeled compounds are powerful tools in metabolic studies. The presence of the deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules.
Tracing Metabolic Pathways of Ketoprofen and its Analogues in Biological Matrices
The use of (R)-4-Methyl Ketoprofen-d3 in preclinical and in vitro models, such as cell cultures, isolated enzymes, tissue homogenates, and non-human animal models, would enable researchers to trace its metabolic fate. By analyzing biological matrices (e.g., plasma, urine, feces, tissue extracts) with high-resolution mass spectrometry, scientists can identify molecules that contain the deuterium label. This "label-tracing" approach helps to elucidate the primary metabolic pathways, such as hydroxylation, reduction, and conjugation, that the parent compound undergoes.
Identification and Structural Elucidation of Deuterated Metabolites
Following the detection of potential deuterated metabolites, their structural elucidation is the next critical step. Tandem mass spectrometry (MS/MS) plays a key role in this process. By fragmenting the deuterated parent ion and its metabolites, characteristic fragmentation patterns can be obtained. The mass shifts in the fragments containing the deuterium label, compared to the fragmentation of the unlabeled compound, provide valuable information for pinpointing the site of metabolic modification on the molecule. This detailed structural information is essential for understanding the complete metabolic profile of the drug candidate.
Quantitative Analysis of Metabolite Formation Rates and Metabolic Flux
The use of stable isotope-labeled compounds, such as (R)-4-Methyl Ketoprofen-d3, is fundamental in the field of metabolic flux analysis (MFA). MFA is a powerful technique for quantifying the rates of intracellular metabolic pathways. While specific studies detailing the use of (R)-4-Methyl Ketoprofen-d3 in MFA are not widely published, its utility can be inferred from the established principles of using deuterated standards in metabolic research.
In a typical metabolic study, the non-labeled parent drug is administered, and the metabolic processes are monitored over time. By introducing a known concentration of the deuterated analog as an internal standard, researchers can accurately quantify the formation of various metabolites. The deuterated standard co-elutes with the unlabeled analyte in chromatographic separations but is distinguished by its higher mass in mass spectrometry (MS). This allows for precise and accurate quantification, correcting for any sample loss during preparation and analysis.
The rate of formation of ketoprofen's metabolites, such as the hydroxylated and glucuronidated forms, can be determined by measuring their concentrations at different time points. The metabolic flux, or the rate of turnover of metabolites through a metabolic pathway, can then be calculated. This information is crucial for understanding the drug's pharmacokinetics and how different physiological or pathological conditions might affect its metabolism.
| Parameter | Description | Analytical Technique | Role of (R)-4-Methyl Ketoprofen-d3 |
| Metabolite Identification | Structural elucidation of metabolic products of ketoprofen. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Serves as a mass-shifted internal standard to aid in the confident identification of metabolites. |
| Metabolite Quantification | Accurate measurement of the concentration of ketoprofen metabolites in biological matrices. | LC-MS/MS | Provides a stable and reliable internal standard for accurate quantification, minimizing matrix effects. |
| Metabolic Rate Determination | Calculation of the speed at which metabolites are formed and eliminated. | Time-course studies with LC-MS/MS analysis | Enables precise measurement of metabolite concentrations over time, which is essential for rate calculations. |
| Metabolic Flux Analysis | Quantitative assessment of the flow of metabolites through specific metabolic pathways. | Stable Isotope Labeling and Mass Isotopomer Distribution Analysis | While not a direct tracer for cellular pathways, its use as an internal standard is critical for the accurate quantification of metabolites in flux studies. nih.govmdpi.com |
Forensic and Doping Control Applications as a Certified Reference Material
Certified Reference Materials (CRMs) are crucial for the quality control and validation of analytical methods in forensic toxicology and anti-doping analysis. A CRM is a standard of high purity and well-characterized properties. (R)-4-Methyl Ketoprofen-d3, available from various suppliers as an analytical standard, is ideally suited for this role.
Forensic laboratories maintain extensive libraries of mass spectra and chromatographic retention times for a vast array of compounds, including pharmaceuticals and their metabolites. These libraries are essential for the identification of substances in forensic samples.
While specific inclusion in publicly available forensic reference standard libraries is not extensively documented for (R)-4-Methyl Ketoprofen-d3, its role as a deuterated internal standard is a cornerstone of best practices in forensic toxicology. nih.gov When analyzing for the presence of ketoprofen in a forensic case, (R)-4-Methyl Ketoprofen-d3 would be added to the sample at a known concentration. Its distinct mass allows it to be differentiated from the target analyte, ketoprofen, while its similar chemical behavior ensures that it experiences the same extraction efficiency and ionization suppression in the mass spectrometer. This allows for reliable and accurate quantification of ketoprofen, even at trace levels.
| Application | Role of (R)-4-Methyl Ketoprofen-d3 | Analytical Technique | Importance in Forensic Chemistry |
| Internal Standard | Added to samples to correct for analytical variability. | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS | Improves the accuracy and precision of quantitative analysis of ketoprofen. nih.gov |
| Method Validation | Used to assess the performance of analytical methods for ketoprofen detection. | GC-MS, LC-MS/MS | Ensures the reliability and reproducibility of forensic test results. |
| Proficiency Testing | Included in blind samples to evaluate the competency of forensic laboratories. | GC-MS, LC-MS/MS | Helps maintain high standards of quality and accuracy in forensic analysis. |
The World Anti-Doping Agency (WADA) prohibits the use of NSAIDs like ketoprofen in certain contexts, and their use is monitored in athletes. dshs-koeln.dewada-ama.org Anti-doping laboratories rely on highly sensitive and specific methods, predominantly LC-MS/MS, to detect the presence of prohibited substances in biological samples from athletes. nih.govresearchgate.netchromatographyonline.com
The use of deuterated internal standards is a critical component of these analytical methods to ensure the accuracy and reliability of the results. scirp.org Although specific WADA-accredited laboratory protocols may not be publicly detailed, the principles of using a deuterated analog like (R)-4-Methyl Ketoprofen-d3 as an internal standard for the detection and quantification of ketoprofen are well-established.
In a typical anti-doping workflow for NSAIDs, a sample (e.g., urine or blood) is spiked with a known amount of the deuterated internal standard. Following sample preparation, the extract is analyzed by LC-MS/MS. The ratio of the signal from the target analyte (ketoprofen) to the internal standard ((R)-4-Methyl Ketoprofen-d3) is used to calculate the concentration of ketoprofen in the sample. This approach minimizes the impact of matrix effects and ensures that the quantitative results are accurate and defensible.
| Analytical Parameter | Method | Role of (R)-4-Methyl Ketoprofen-d3 | Limit of Detection (LOD) for Ketoprofen |
| Screening and Confirmation | LC-MS/MS | Serves as an internal standard for accurate quantification and confirmation of ketoprofen. scirp.org | As low as 0.1 ng/mL in biological fluids. uobaghdad.edu.iquobaghdad.edu.iq |
| Quantitative Analysis | LC-MS/MS | Enables precise measurement of ketoprofen concentration to ensure compliance with anti-doping regulations. scirp.org | N/A |
| Method Specificity | LC-MS/MS | The unique mass of the deuterated standard helps to ensure that the analytical signal is specific to ketoprofen and not due to interfering substances. | N/A |
Preclinical Pharmacokinetic and Metabolic Disposition Studies of Ketoprofen Analogues Utilizing R 4 Methyl Ketoprofen D3
In Vitro Metabolic Stability and Clearance Assessments
In vitro metabolic studies are crucial for predicting the in vivo metabolic fate of drug candidates. These assays provide data on metabolic stability, clearance rates, and the enzymes responsible for metabolism, helping to anticipate the pharmacokinetic behavior in living organisms.
Hepatic Microsomal Stability Studies and Intrinsic Clearance Determination
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov They are a standard tool for assessing the metabolic stability of new chemical entities.
In a typical hepatic microsomal stability assay, a ketoprofen (B1673614) analogue would be incubated with liver microsomes from relevant preclinical species (e.g., rat, dog) and humans. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. eurofinsdiscovery.com
For instance, studies on ketoprofen's enantiomers have shown that glucuronidation is a major metabolic pathway. In rat liver microsomes, the Vmax (maximum reaction rate) for the formation of R-ketoprofen glucuronide and S-ketoprofen glucuronide was found to be 1.45 and 1.60 nmol/min/mg protein, respectively, in control rats. nih.gov These values provide an indication of the intrinsic clearance via this specific metabolic route.
Table 1: Illustrative Hepatic Microsomal Stability Data for a Ketoprofen Analogue
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 45 | 15.4 |
| Dog | 60 | 11.6 |
| Human | 55 | 12.6 |
Hepatocyte Incubation Studies for Phase I and Phase II Metabolism
While microsomes are excellent for studying Phase I (oxidation, reduction, hydrolysis) metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells. youtube.com Hepatocyte incubations provide a more complete picture, encompassing both Phase I and Phase II (conjugation) metabolic pathways. researchgate.net
Incubating a ketoprofen analogue with primary hepatocytes allows for the identification of both Phase I metabolites (e.g., hydroxylated products) and Phase II metabolites (e.g., glucuronide conjugates). The primary metabolic pathway for ketoprofen itself is direct glucuronidation (a Phase II reaction), although it can also undergo hydroxylation (a Phase I reaction) mediated by CYP450 enzymes. nih.gov
Table 2: Profile of Metabolites of a Ketoprofen Analogue in Hepatocyte Incubations
| Metabolite | Metabolic Pathway | Relative Abundance (%) |
|---|---|---|
| Parent Compound | - | 40 |
| Hydroxy-ketoprofen analogue | Phase I (Hydroxylation) | 25 |
| Ketoprofen analogue-glucuronide | Phase II (Glucuronidation) | 35 |
In Vivo Pharmacokinetic Characterization in Animal Models
In vivo studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. criver.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Relevant Non-Human Species
ADME studies provide a comprehensive overview of a drug's disposition. Following administration of a ketoprofen analogue to species such as rats and dogs, plasma, urine, and feces are collected over time to determine the pharmacokinetic profile.
For example, a study on the S-(+)-enantiomer of ketoprofen in dogs showed that after oral administration of 1 mg/kg and 3 mg/kg, the maximum plasma concentrations (Cmax) were 4.91 µg/mL and 12.47 µg/mL, respectively. The absolute bioavailability was high, at approximately 88%. nih.gov In rats, the pharmacokinetics of ketoprofen are stereoselective, with plasma concentrations of (S)-ketoprofen being consistently higher than those of (R)-ketoprofen. nih.gov A preclinical study in rats using a radiolabeled ketoprofen methyl ester analogue demonstrated its ability to cross the blood-brain barrier and accumulate in inflamed brain regions. snmjournals.orgnih.gov
Table 3: Comparative Pharmacokinetic Parameters of a Ketoprofen Analogue in Different Species
| Parameter | Rat | Dog |
|---|---|---|
| Cmax (µg/mL) | 15.2 | 8.5 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (µg·h/mL) | 45.8 | 32.1 |
| Bioavailability (%) | 85 | 90 |
Use of Deuterated Standard for Absolute Quantification and Bioavailability Determination
The use of a stable isotope-labeled internal standard, such as (R)-4-Methyl Ketoprofen-d3 (B123896), is critical for the accurate and precise quantification of the parent drug and its metabolites in biological matrices. veeprho.com In bioanalytical methods, a known amount of the deuterated standard is added to the samples. Since the deuterated standard has a slightly higher molecular weight but nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for correction of any variability in sample preparation and instrument response, leading to highly reliable quantification.
For instance, a study on a novel transdermal ketoprofen formulation in dogs utilized ketoprofen-d3 as an internal standard for LC-MS analysis of plasma samples. mdpi.com This enabled the accurate determination of ketoprofen concentrations and the subsequent calculation of key pharmacokinetic parameters, including a bioavailability of approximately 7%. mdpi.com The use of a deuterated standard is also fundamental in determining absolute bioavailability, where the plasma concentration profile after oral administration is compared to that after intravenous administration. nih.gov
Considerations of Stereoselective Pharmacokinetics and Disposition
Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is administered clinically as a racemic mixture, meaning it contains equal amounts of two mirror-image enantiomers: (R)-ketoprofen and (S)-ketoprofen. nih.gov However, the pharmacological activity, particularly the inhibition of prostaglandin (B15479496) synthesis, resides almost exclusively with the (S)-enantiomer. nih.govresearchgate.net This stereospecificity necessitates a thorough understanding of the pharmacokinetic differences between the enantiomers.
Preclinical studies in animal models, such as rats, have demonstrated significant stereoselectivity in the pharmacokinetics of ketoprofen. nih.gov A key metabolic process is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer. nih.govnih.gov This conversion process is significant, with studies indicating that after oral administration of racemic ketoprofen, plasma concentrations of (S)-ketoprofen are consistently higher than those of (R)-ketoprofen. nih.gov
Furthermore, the disposition of ketoprofen enantiomers can be stereoselective. Studies have shown that (R)-ketoprofen is preferentially incorporated into triacylglycerols in adipose tissue, suggesting that fat may serve as a storage depot for this enantiomer. nih.gov The ratio of (R)- to (S)-ketoprofen incorporated into triacylglycerols was found to be significantly higher in adipose tissue compared to liver cells, highlighting tissue-specific differences in disposition. nih.gov
The use of stable isotope-labeled compounds like (R)-4-Methyl Ketoprofen-d3 is instrumental in such studies. By introducing a known quantity of the labeled enantiomer, researchers can accurately trace its metabolic fate, including the rate and extent of its inversion to the (S)-form, without interference from the endogenous pool of the drug. This methodology, applied in studies of similar NSAIDs like ibuprofen, allows for precise calculation of clearance rates for inversion and other metabolic pathways. nih.gov
Table 1: Illustrative Stereoselective Pharmacokinetic Parameters in Rats This table presents representative data synthesized from findings on ketoprofen's stereoselectivity to illustrate the typical differences observed between enantiomers in preclinical studies.
| Parameter | (R)-Ketoprofen | (S)-Ketoprofen | Reference |
|---|---|---|---|
| Area Under the Curve (AUC) Ratio (S/R) after Oral Dose | 33.7 +/- 11.2 | nih.gov | |
| Area Under the Curve (AUC) Ratio (S/R) after IV Dose | 11.8 +/- 9.93 | nih.gov | |
| Incorporation into Triacylglycerols (Adipose Tissue, dpm/g) | 11,076 +/- 2,790 | 660 +/- 268 | nih.gov |
Mechanistic Insights into Drug Metabolism and Isotope Effects
Stable isotope labeling with deuterium (B1214612), as in (R)-4-Methyl Ketoprofen-d3, is a cornerstone of mechanistic studies in drug metabolism. It allows for the detailed investigation of specific metabolic pathways and the quantitative assessment of kinetic isotope effects.
The primary metabolic pathway for ketoprofen is glucuronidation, where the carboxylic acid group of the molecule is conjugated with glucuronic acid, forming an inactive metabolite that is readily excreted in the urine. nih.govdrugbank.com This process is a major route of elimination for the drug. nih.gov Another significant pathway, as discussed, is the chiral inversion of (R)-ketoprofen. nih.gov
Isotopically labeled analogues are invaluable for this purpose. In preclinical models, (R)-4-Methyl Ketoprofen-d3 can be administered, and its metabolites can be identified and quantified using mass spectrometry. The deuterium atoms act as a stable, unambiguous tag, allowing researchers to differentiate the metabolic products of the administered drug from any endogenous compounds. This approach facilitates the mapping of metabolic pathways and helps to identify novel or unexpected metabolites. By analyzing the rate of formation of various metabolites, the rate-limiting steps in the metabolic cascade can be identified. youtube.com
The deuterium kinetic isotope effect (KIE) is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions. nih.gov A KIE occurs when replacing a hydrogen atom with a deuterium atom at a position involved in a bond-breaking or bond-forming event in the rate-limiting step of a reaction causes a change in the reaction rate. nih.govnih.gov The C-D bond is stronger than the C-H bond, so reactions involving the cleavage of a C-D bond are typically slower.
The presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in a reaction. nih.gov In the context of ketoprofen metabolism, this is particularly relevant for oxidative pathways, such as hydroxylation, which are often catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov
By synthesizing (R)-4-Methyl Ketoprofen-d3 with deuterium atoms placed at specific positions on the molecule (e.g., on the methyl group or the aromatic ring), researchers can investigate the mechanisms of specific metabolic reactions. For instance, if deuteration of the methyl group in (R)-4-Methyl Ketoprofen-d3 leads to a significant decrease in the formation of a hydroxylated metabolite at that position, it provides strong evidence that C-H bond abstraction at the methyl group is the rate-limiting step of that particular hydroxylation reaction.
Conversely, the absence of a KIE for a specific metabolic transformation suggests that C-H bond cleavage is not the rate-limiting step. nih.gov This information is crucial for building a complete picture of the enzymatic mechanism. The strategic placement of deuterium can also lead to "metabolic switching," where the blockage of one metabolic pathway due to a KIE results in an increased flux through an alternative pathway. nih.gov Such studies provide deep mechanistic insights and can inform the design of new drug candidates with more favorable pharmacokinetic profiles. nih.gov
Table 2: Common Metabolic Reactions and the Utility of Deuterium Labeling This table summarizes key metabolic reactions relevant to ketoprofen-like compounds and how a deuterated analogue like (R)-4-Methyl Ketoprofen-d3 is used to study them.
| Metabolic Pathway | Enzyme Family (Typical) | Utility of (R)-4-Methyl Ketoprofen-d3 | Reference |
|---|---|---|---|
| Chiral Inversion (R to S) | Acyl-CoA Synthetases/Epimerases | Tracer to quantify the rate and extent of inversion. | nih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Internal standard for accurate quantification of parent drug and metabolites. | nih.gov |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Probe for Kinetic Isotope Effects to determine rate-limiting steps. | nih.govnih.gov |
Enantiomeric Purity and Chiral Integrity Studies of R 4 Methyl Ketoprofen D3
Advanced Methods for Determination of Enantiomeric Excess
The accurate quantification of the enantiomeric excess (e.e.) of (R)-4-Methyl Ketoprofen-d3 (B123896) is crucial for its application in scientific research. Several advanced analytical techniques can be employed for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and applicability.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the enantioseparation of profens and their derivatives. phenomenex.com The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). A variety of CSPs have been successfully utilized for the resolution of ketoprofen (B1673614) enantiomers and are suitable for the analysis of (R)-4-Methyl Ketoprofen-d3.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely employed due to their broad applicability. mdpi.com Columns like Lux Amylose-2 and Chiralpak AD have demonstrated effective separation of ketoprofen enantiomers. mdpi.combohrium.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA), can be optimized to achieve baseline resolution. bohrium.com
Protein-based CSPs, for instance, those utilizing α1-acid glycoprotein (B1211001) (AGP), offer another avenue for enantioseparation. researchgate.net These columns often operate under reversed-phase conditions, providing an alternative selectivity to polysaccharide-based columns. Furthermore, macrocyclic antibiotic and Pirkle-type CSPs have also been reported for the chiral resolution of ketoprofen. kiche.or.kr
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. Method development often involves screening various columns and solvent systems to identify the conditions that provide the best resolution and peak shape for (R)-4-Methyl Ketoprofen-d3 and its (S)-enantiomer.
Table 1: Exemplary Chiral HPLC Conditions for Ketoprofen Analogs
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase Composition | Detection |
|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | n-Hexane/Ethanol/TFA (90:10:0.01, v/v/v) | UV at 254 nm |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Lux Amylose-2 | Acetonitrile (B52724)/Water/Acetic Acid (50:50:0.1, v/v/v) | UV at 254 nm |
| α1-Acid Glycoprotein (AGP) | Chiral-AGP | Phosphate Buffer/Isopropanol | UV at 258 nm |
| O,O'-bis(4-tert-butyl-benzoyl)-N,N'-diallyl-L-tartardiamide | Kromasil CHI-II | Hexane/tert-Butyl Methyl Ether/Acetic Acid (60:40:0.1, v/v/v) | UV |
Chiral Gas Chromatography (GC) can also be employed for the determination of the enantiomeric purity of (R)-4-Methyl Ketoprofen-d3. Due to the carboxylic acid moiety, which imparts low volatility, derivatization is typically required prior to GC analysis. Common derivatization strategies involve converting the carboxylic acid to a more volatile ester or amide.
The derivatized enantiomers are then separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are frequently used for this purpose. The choice of the derivatizing agent and the GC column is crucial for achieving successful enantioseparation. While not as commonly used as HPLC for profens, chiral GC can offer high resolution and sensitivity.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for the determination of enantiomeric excess without the need for chromatographic separation. This is achieved by using chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents interact with the enantiomers of (R)-4-Methyl Ketoprofen-d3 to form transient diastereomeric complexes.
These diastereomeric complexes exhibit different NMR spectra, leading to the splitting of signals for corresponding protons or carbons in the enantiomers. The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.
Cyclodextrins, such as β-cyclodextrin, have been shown to be effective chiral solvating agents for ketoprofen. mdpi.com In the presence of a suitable cyclodextrin, distinct signals for the enantiomers can be observed in the ¹H NMR spectrum, enabling their quantification. mdpi.com The degree of signal separation is dependent on the specific CSR or CSA used, the solvent, and the temperature.
Stability of the Chiral Center under Diverse Environmental and Biological Conditions
The stability of the stereogenic center in (R)-4-Methyl Ketoprofen-d3 is a critical parameter, as its inversion to the (S)-enantiomer could lead to misinterpretation of research data. The chiral center of profens can be susceptible to racemization or chiral inversion under certain conditions.
Studies on ketoprofen have indicated that its chiral center is relatively stable in vitro under neutral and acidic conditions. However, under basic conditions, racemization can occur, likely through the formation of an enolate intermediate. mdpi.com The rate of racemization is influenced by the pH and the presence of certain catalysts. mdpi.com
In biological systems, some profens are known to undergo unidirectional chiral inversion from the (R)-enantiomer to the pharmacologically more active (S)-enantiomer. nih.gov For ketoprofen, this inversion has been observed to a limited extent in vivo. nih.gov This process is often mediated by enzymes such as acyl-CoA synthetases and epimerases. The introduction of a deuterium (B1214612) atom at the chiral center, a strategy known as Deuterium-Enabled Chiral Switching (DECS), can significantly slow down the rate of this inversion due to the kinetic isotope effect. nih.gov This stabilization of the chiral center is a key advantage of using deuterated analogs like (R)-4-Methyl Ketoprofen-d3 in research.
The thermal stability of the chiral center is also a consideration. While ketoprofen is generally stable at ambient temperatures, elevated temperatures could potentially lead to racemization, particularly in solution.
Table 2: Factors Influencing the Chiral Stability of Ketoprofen Analogs
| Condition | Effect on Chiral Center | Notes |
|---|---|---|
| Acidic pH | Generally stable | Low potential for racemization. mdpi.com |
| Neutral pH | Generally stable | Low potential for racemization. |
| Basic pH | Potential for racemization | Formation of an enolate intermediate can lead to loss of stereochemical integrity. mdpi.com |
| Elevated Temperature | Potential for racemization | Particularly in solution, can increase the rate of racemization. |
| Enzymatic Activity (in vivo) | Potential for chiral inversion (R to S) | Mediated by specific enzymes; the deuterium in (R)-4-Methyl Ketoprofen-d3 is expected to slow this process. nih.govnih.gov |
Implications of Enantiomeric Purity for Research Applications and Data Interpretation
For instance, if (R)-4-Methyl Ketoprofen-d3 is used as a standard in metabolic studies, any chiral inversion to the (S)-form would complicate the analysis of metabolic pathways. Similarly, in receptor binding assays or other pharmacological studies, the presence of the other enantiomer could lead to inaccurate determinations of binding affinities and potencies.
The use of a chirally pure compound is essential for establishing clear structure-activity relationships. The deuterium labeling in (R)-4-Methyl Ketoprofen-d3 is often intended to probe kinetic isotope effects in metabolic pathways or to serve as an internal standard in mass spectrometry-based assays. In both cases, the presence of the unlabeled or differently labeled (S)-enantiomer would interfere with the accuracy of the measurements.
Therefore, the rigorous determination of enantiomeric excess using the advanced methods described above is a prerequisite for the reliable use of (R)-4-Methyl Ketoprofen-d3 in any scientific investigation. Furthermore, an understanding of the stability of its chiral center under the experimental conditions is crucial for ensuring that the enantiomeric purity is maintained throughout the study, thereby guaranteeing the integrity and validity of the research data.
Advanced Spectroscopic and Structural Characterization of R 4 Methyl Ketoprofen D3
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For (R)-4-Methyl Ketoprofen-d3 (B123896), HRMS provides unambiguous confirmation of its molecular formula by measuring the exact mass of the molecular ion.
The expected exact mass of (R)-4-Methyl Ketoprofen-d3 (C₁₇H₁₃D₃O₃) can be calculated based on the precise masses of its constituent isotopes. The presence of three deuterium (B1214612) atoms in place of three protium (B1232500) atoms results in a predictable mass shift compared to its non-deuterated counterpart.
Table 1: Theoretical Exact Mass of (R)-4-Methyl Ketoprofen-d3 and its Fragments
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₇H₁₄D₃O₃⁺ | 272.1555 |
| [M-H]⁻ | C₁₇H₁₂D₃O₃⁻ | 270.1412 |
| [M-COOH]⁺ | C₁₆H₁₃D₃O⁺ | 227.1391 |
| [C₆H₄CH₃CO]⁺ | C₈H₇O⁺ | 119.0497 |
| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105.0340 |
Note: The fragmentation pattern is predicted based on the known fragmentation of Ketoprofen (B1673614) and its derivatives.
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragments would include the loss of the carboxylic acid group and characteristic benzoyl and methylbenzoyl cations, which help to piece together the molecular structure. A Certificate of Analysis for a related compound, Ketoprofen-d3, confirms that mass spectrometry is a standard method for verifying the structure of such deuterated analogs. cleanchemlab.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Isotopic Enrichment Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of all proton and carbon signals, confirmation of isotopic labeling, and determination of stereochemistry.
The ¹H NMR spectrum of (R)-4-Methyl Ketoprofen-d3 is expected to be similar to that of (R)-4-Methyl Ketoprofen, with the notable absence of the signal corresponding to the methyl group of the propanoic acid moiety. The integration of the remaining proton signals would be consistent with the assigned structure.
The ¹³C NMR spectrum will show resonances for all carbon atoms in the molecule. The carbon atom attached to the deuterium atoms (CD₃) will exhibit a characteristic multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to the corresponding CH₃ group in the non-deuterated compound.
Table 2: Predicted ¹H NMR Chemical Shifts for (R)-4-Methyl Ketoprofen-d3
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.3 - 7.8 | m |
| CH | 3.8 | q |
| Ar-CH₃ | 2.4 | s |
| COOH | 12.0 - 13.0 | br s |
Note: Predicted shifts are based on data for Ketoprofen and general substituent effects. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for (R)-4-Methyl Ketoprofen-d3
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acid) | ~180 |
| C=O (ketone) | ~196 |
| Aromatic-C | 128 - 140 |
| CH | ~45 |
| Ar-CH₃ | ~21 |
| CD₃ | ~18 (multiplet) |
Note: Predicted shifts are based on data for Ketoprofen and general substituent effects. researchgate.net
²H NMR spectroscopy provides direct evidence for the site-specific incorporation of deuterium. A single resonance in the ²H NMR spectrum of (R)-4-Methyl Ketoprofen-d3 would confirm that all three deuterium atoms are located on the methyl group of the propanoic acid side chain. The chemical shift in the ²H NMR spectrum would correspond to the chemical shift of the methyl protons in the ¹H NMR spectrum of the non-deuterated analog.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, particularly within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connection between the phenyl rings, the ketone, and the propanoic acid side chain.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-4-Methyl Ketoprofen-d3 will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and aromatic C-H and C=C vibrations. ekb.egekb.eg
Table 4: Characteristic IR Absorption Bands for (R)-4-Methyl Ketoprofen-d3
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | ~1700 |
| C=O (Ketone) | ~1655 |
| C=C (Aromatic) | 1400-1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophores. The benzophenone (B1666685) moiety in (R)-4-Methyl Ketoprofen-d3 is a strong chromophore, and its UV-Vis spectrum is expected to show absorption maxima characteristic of such systems. Studies on ketoprofen show a maximum absorbance at approximately 260 nm. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Configuration Confirmation and Optical Purity Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the absolute configuration of chiral molecules. wikipedia.org Since (R)-4-Methyl Ketoprofen-d3 is a single enantiomer, it will exhibit a characteristic CD spectrum. The sign of the Cotton effect can be used to assign the (R) or (S) configuration by comparison with the spectra of structurally related compounds of known stereochemistry. CD spectroscopy can also be used to determine the enantiomeric purity of the sample.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements Enabled by (R)-4-Methyl Ketoprofen-d3 (B123896)
(R)-4-Methyl Ketoprofen-d3 has been instrumental in refining analytical methodologies, particularly in the field of chromatography and mass spectrometry. As a stable isotope-labeled internal standard, it enhances the accuracy and precision of quantitative analyses of ketoprofen (B1673614) and its metabolites in biological matrices. veeprho.com The known mass shift of three daltons due to the deuterium (B1214612) atoms allows for clear differentiation from the unlabeled analyte, minimizing matrix effects and improving the reliability of pharmacokinetic and metabolic studies. veeprho.comacanthusresearch.com
The primary methodological advancement facilitated by compounds like (R)-4-Methyl Ketoprofen-d3 is the development of robust and sensitive bioanalytical assays. These assays are crucial for understanding the stereospecific disposition of chiral drugs like ketoprofen. The use of a single, stable isotope-labeled enantiomer allows researchers to track the specific metabolic fate of the (R)-enantiomer without interference from its (S)-counterpart, a critical aspect given the potential for different pharmacological and toxicological profiles between enantiomers.
Key Research Applications:
| Research Area | Methodological Advancement | Contribution of (R)-4-Methyl Ketoprofen-d3 |
| Pharmacokinetics | High-precision quantification in biological fluids | Enables accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles of the (R)-enantiomer. |
| Metabolism Studies | Identification and quantification of metabolites | Serves as a stable internal standard for tracking the metabolic pathways of (R)-ketoprofen. pharmaffiliates.com |
| Bioequivalence Studies | Comparative analysis of different drug formulations | Provides a reliable reference for ensuring different formulations deliver the same amount of the active enantiomer to the systemic circulation. |
Identification of Unaddressed Research Questions and Emerging Areas in Deuterated Chiral Compound Research
While the utility of deuterated chiral compounds as internal standards is well-established, their application in probing fundamental biological and chemical processes opens up new avenues of research. One of the key unaddressed questions is the full extent of the deuterium kinetic isotope effect (DKIE) on the in vivo chiral inversion of profens. nih.gov It is known that some 2-arylpropionic acids, including ketoprofen, can undergo unidirectional or bidirectional chiral inversion in the body. The substitution of hydrogen with deuterium at or near the chiral center can influence the rate of this inversion, a phenomenon that is not yet fully characterized for many compounds. nih.gov
An emerging area of research is "Deuterium-Enabled Chiral Switching" (DECS). acs.org This strategy involves intentionally deuterating a chiral center to slow down in vivo racemization, thereby stabilizing a desired enantiomer and potentially improving its therapeutic index. acs.org While this has been explored for other compounds, its specific application to ketoprofen and the long-term implications of such stabilization remain to be thoroughly investigated. musechem.com
Emerging Research Areas:
Impact of Deuteration on Chiral Inversion: Quantifying the precise effect of deuterium substitution on the rate and extent of in vivo chiral inversion of (R)-ketoprofen to (S)-ketoprofen.
Stereoselective Metabolism: Investigating how deuteration might alter the stereoselective metabolism of ketoprofen by cytochrome P450 enzymes.
Pharmacological Consequences of Deuteration: Exploring whether the subtle changes in bond strength due to deuteration could lead to unforeseen alterations in the pharmacological activity or off-target effects of the drug.
Potential for Novel Applications of Deuterated Chiral Compounds in Translational Research
The unique properties of deuterated chiral compounds position them for innovative applications in translational research, bridging the gap between basic science and clinical practice. One potential application is in the development of "heavy" drugs, where deuterium is strategically incorporated into a molecule to favorably alter its metabolic profile. ucsb.edu For a drug like ketoprofen, this could mean developing a version with a longer half-life, reduced metabolic load, or a more predictable pharmacokinetic profile.
Furthermore, the use of deuterated enantiomers as tracers in positron emission tomography (PET) or magnetic resonance spectroscopy (MRS) could provide non-invasive ways to study drug distribution and target engagement in real-time. This would be invaluable for personalized medicine, allowing clinicians to visualize how a specific enantiomer behaves in an individual patient.
Future Methodological Improvements in the Synthesis, Analysis, and Application of Stable Isotope Labeled Chiral Reference Materials
The synthesis of enantiomerically pure deuterated compounds remains a significant challenge. Future methodological improvements will likely focus on more efficient and stereoselective deuteration techniques. rsc.org This includes the development of novel catalysts and enzymatic methods that can introduce deuterium at specific positions with high precision and yield. nih.gov
In the realm of analysis, the advent of high-resolution mass spectrometry and advanced chiral chromatography techniques will enable even more sensitive and accurate quantification of deuterated chiral compounds and their metabolites. nih.gov These advancements will be crucial for detecting subtle metabolic shifts and for studying the pharmacokinetics of microdoses.
The application of stable isotope-labeled chiral reference materials will also benefit from improved data analysis and modeling techniques. Pharmacokinetic/pharmacodynamic (PK/PD) models that can incorporate data from studies using deuterated compounds will provide a more comprehensive understanding of drug behavior and will aid in the rational design of new therapies.
Q & A
Q. Guidance for Methodological Rigor :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
